(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule characterized by the presence of multiple halogen atoms (bromine and iodine), a methoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions The starting materials often include substituted benzaldehydes and phenylacetic acids, which undergo condensation reactions to form the benzylidene intermediates These intermediates are then subjected to cyclization reactions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds and halogen atoms can be reduced to form saturated compounds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the double bonds can produce saturated hydrocarbons.
Scientific Research Applications
(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s halogen atoms and oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-{4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. The presence of both bromine and iodine atoms, along with the methoxy group and oxazole ring, makes this compound particularly interesting for various applications.
Properties
Molecular Formula |
C25H18BrI2NO4 |
---|---|
Molecular Weight |
730.1 g/mol |
IUPAC Name |
(4Z)-4-[[4-[(2-bromophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H18BrI2NO4/c1-14-7-8-16(12-19(14)27)24-29-21(25(30)33-24)10-15-9-20(28)23(22(11-15)31-2)32-13-17-5-3-4-6-18(17)26/h3-12H,13H2,1-2H3/b21-10- |
InChI Key |
INJDAZZCNBPROU-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4Br)OC)/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4Br)OC)C(=O)O2)I |
Origin of Product |
United States |
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